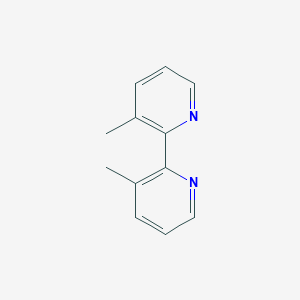

3,3'-Dimethyl-2,2'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(3-methylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-5-3-7-13-11(9)12-10(2)6-4-8-14-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALLWSLKCWDSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=C(C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,3'-Dimethyl-2,2'-bipyridine CAS number and properties

An In-Depth Technical Guide to 3,3'-Dimethyl-2,2'-bipyridine: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted bipyridine ligand of significant interest in the fields of coordination chemistry, catalysis, and materials science. Structurally, it consists of two pyridine rings linked at the 2 and 2' positions, with methyl groups attached to the 3 and 3' carbons. This substitution pattern imparts unique steric and electronic properties that distinguish it from its parent compound, 2,2'-bipyridine, and other methylated isomers. The presence of methyl groups adjacent to the nitrogen atoms introduces steric hindrance that can influence the geometry and stability of the resulting metal complexes.[1] Electronically, the methyl groups are electron-donating, which modulates the electron density on the pyridine rings, thereby affecting the ligand's coordination strength and the redox properties of its metal complexes.[1] This guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound for researchers and professionals in chemical and pharmaceutical development.

Core Identification and Chemical Properties

The fundamental identification and physicochemical properties of this compound are summarized below. Unlike many of its isomers which are solids, the 3,3'-dimethyl derivative is a liquid at ambient temperature.[2]

| Property | Value | Source(s) |

| CAS Number | 1762-32-9 | [From previous searches] |

| Molecular Formula | C₁₂H₁₂N₂ | [From previous searches] |

| Molecular Weight | 184.24 g/mol | [From previous searches] |

| IUPAC Name | This compound | [From previous searches] |

| Physical State | Liquid | [2] |

| Solubility | Enhanced solubility in various organic solvents. | [3] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a nickel-catalyzed homocoupling reaction of a corresponding substituted pyridine precursor. This approach is favored for its efficiency and reliability in forming the C-C bond between the two pyridine rings.

Nickel-Catalyzed Homocoupling Workflow

The logical flow of the synthesis involves the preparation of the reaction apparatus under an inert atmosphere, followed by the catalytic coupling of 3-bromo-2-methylpyridine, and concluding with an aqueous workup and chromatographic purification to isolate the final product.

Caption: Synthesis Workflow for this compound

Detailed Experimental Protocol

This protocol describes the nickel-catalyzed homocoupling synthesis of this compound. The causality behind using an inert atmosphere is to prevent the oxidation of the nickel catalyst and other reagents. Zinc powder acts as a stoichiometric reductant to maintain the catalytically active Ni(0) species. Tetraethylammonium iodide is included to facilitate the reductive elimination step in the catalytic cycle.

Materials and Equipment:

-

Three-neck round-bottom flask with reflux condenser and nitrogen/argon inlet

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

-

3-Bromo-2-methylpyridine

-

Bis(triphenylphosphine)nickel(II) bromide [NiBr₂(PPh₃)₂]

-

Zinc powder

-

Tetraethylammonium iodide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Silica gel for chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

Apparatus Setup: Assemble the three-neck round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to remove moisture. The system is then purged with dry nitrogen or argon gas to establish an inert atmosphere.

-

Reagent Addition: To the flask, add anhydrous DMF, bis(triphenylphosphine)nickel(II) bromide (5 mol%), zinc powder (2.0 equivalents), and tetraethylammonium iodide (1.2 equivalents).

-

Initiation of Reaction: Add 3-bromo-2-methylpyridine (1.0 equivalent) to the stirred mixture.

-

Reaction Conditions: Heat the reaction mixture to 110°C and maintain it under reflux with vigorous stirring for 24 to 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes). Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate (e.g., 4:1) eluent system to yield pure this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable ligand in several areas of chemical research.

-

Coordination Chemistry and Catalysis: As a bidentate ligand, it forms stable complexes with a variety of transition metals. The steric bulk from the 3,3'-methyl groups can create a specific chiral environment around the metal center, which is highly desirable in asymmetric catalysis.[1] For instance, chiral diol derivatives of this compound have been successfully employed as ligands in iron(II)-catalyzed asymmetric reactions.[1]

-

Luminescent Materials: Bipyridine ligands are fundamental components in the synthesis of luminescent metal complexes, particularly with ruthenium(II) and iridium(III).[4] The electronic properties of the 3,3'-dimethyl isomer can be used to tune the metal-to-ligand charge transfer (MLCT) transitions, thereby altering the photophysical properties (e.g., emission wavelength and quantum yield) of the resulting materials for applications in areas like organic light-emitting diodes (OLEDs).[4]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following precautions are based on available safety data sheets for this compound and related bipyridines.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [From previous searches]

-

Handling: Avoid contact with skin and eyes. [From previous searches] Avoid the formation of aerosols. [From previous searches] Use in a well-ventilated area or under a chemical fume hood. [From previous searches]

-

Storage: Store in a cool, dry place away from incompatible materials. [From previous searches] Keep the container tightly closed in a dry and well-ventilated environment. [From previous searches] The compound is stable under recommended storage conditions. [From previous searches]

-

Emergency Procedures:

-

Skin Contact: Wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a versatile and valuable ligand in modern chemistry. Its distinct steric and electronic properties, arising from the specific placement of the methyl groups, provide chemists with a powerful tool for designing sophisticated metal complexes for catalysis and advanced materials. Understanding its synthesis, properties, and handling is crucial for its effective and safe utilization in research and development.

References

-

Wikipedia. (n.d.). Dimethyl-2,2'-bipyridine. Retrieved from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (2021). Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis. Retrieved from [Link]

-

PubChem - National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Structure and Properties of this compound. Retrieved from [Link]

Sources

- 1. Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Dimethyl-2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of 3,3'-Dimethyl-2,2'-bipyridine

An In-depth Technical Guide to the Synthesis of 3,3'-Dimethyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This compound is a vital bidentate ligand in the fields of catalysis, materials science, and coordination chemistry. Its core structure, a 2,2'-bipyridine motif, is renowned for its capacity to chelate metal ions.[1] The strategic placement of methyl groups at the 3 and 3' positions introduces significant steric hindrance around the coordination sphere. This feature is not a defect but a powerful tool for fine-tuning the geometric and electronic properties of metal complexes.[1] These methyl groups influence the dihedral angle between the two pyridine rings, directly impacting the reactivity, stability, and selectivity of catalysts derived from this ligand. This guide provides an in-depth exploration of the primary synthetic pathways to this crucial molecule, offering field-proven insights into the causality behind experimental choices and providing validated, step-by-step protocols.

Core Synthesis Pathways: A Comparative Analysis

The synthesis of symmetrical bipyridines like this compound is dominated by homocoupling reactions. The choice of pathway often represents a trade-off between the cost and availability of starting materials, reaction conditions, and desired yield and purity. We will explore three robust and frequently employed methodologies: Nickel-Catalyzed Reductive Homocoupling, Oxidative Coupling via N-Oxides, and the classical Ullmann Homocoupling.

Pathway 1: Nickel-Catalyzed Reductive Homocoupling of 3-Bromo-2-methylpyridine

This is one of the most direct and efficient modern methods for synthesizing symmetrical 2,2'-bipyridines. The strategy relies on a nickel catalyst to couple two molecules of a 2-halopyridine derivative in the presence of a stoichiometric reductant.

Causality and Mechanistic Insight: The reaction is catalyzed by a Ni(0) species, which is typically generated in situ from a Ni(II) precatalyst like NiBr₂(PPh₃)₂ through reduction by zinc powder. The catalytic cycle, illustrated below, involves several key steps:

-

Activation: Ni(II) is reduced to the active Ni(0) species by zinc metal.

-

Oxidative Addition: The Ni(0) complex undergoes oxidative addition with the C-Br bond of 3-bromo-2-methylpyridine to form a Ni(II)-pyridyl intermediate.

-

Reductive Elimination: A second oxidative addition or transmetalation-like step with another pyridine unit can occur, ultimately leading to a bis(pyridyl)nickel(II) complex. Reductive elimination from this complex forms the C-C bond of the target bipyridine and regenerates the active Ni(0) catalyst.

The role of tetraethylammonium iodide (TEAI) is crucial; iodide ions can facilitate the oxidative addition step by exchanging with the bromide on the nickel complex, or they may help to keep the nickel species soluble and active.

Diagram: Nickel-Catalyzed Reductive Homocoupling Workflow

Caption: Workflow for Ni-catalyzed synthesis.

Experimental Protocol: Nickel-Catalyzed Homocoupling [2]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-2-methylpyridine (1.0 equiv), zinc powder (2.0 equiv), and tetraethylammonium iodide (1.2 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Add the nickel catalyst, NiBr₂(PPh₃)₂ (5 mol%), followed by anhydrous dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 110°C and maintain reflux for 24–48 hours, monitoring the reaction progress by TLC or GC-MS.

-

Quenching: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂) or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting from 4:1) to yield pure this compound.

Pathway 2: Oxidative Coupling of 3-Methylpyridine via N-Oxide Intermediate

This pathway is an elegant, metal-free (in the coupling step) alternative that proceeds through the activation of a C-H bond adjacent to the nitrogen atom. It is a two-stage process involving the oxidation of the starting picoline followed by a base-mediated homocoupling.

Causality and Mechanistic Insight:

-

Step 1: N-Oxidation: 3-Methylpyridine (3-picoline) is first oxidized to 3-methylpyridine N-oxide. Common oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) are effective. The N-oxide functionality is critical as it significantly increases the acidity of the protons at the C2 and C6 positions, making them susceptible to deprotonation.

-

Step 2: Oxidative Homocoupling: The N-oxide is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to generate a lithiated intermediate.[3] This nucleophilic species is then subjected to an oxidant, such as molecular oxygen (O₂) or a copper salt, to induce coupling. The reaction yields the this compound-N,N'-dioxide, which is subsequently reduced (e.g., with PCl₃ or H₂/Pd) to afford the final product. The steric hindrance from the 3-methyl group strongly directs the deprotonation and subsequent coupling to the C2 position.

Diagram: Two-Step Oxidative Coupling Pathway

Caption: Pathway via N-Oxide intermediate.

Experimental Protocol: Oxidative Coupling (General)

-

Part A: Synthesis of 3-Methylpyridine N-Oxide

-

Dissolve 3-methylpyridine (1.0 equiv) in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath and add hydrogen peroxide (30% aq. solution, ~1.5 equiv) dropwise, keeping the temperature below 10°C.

-

After addition, allow the mixture to warm to room temperature and then heat to 70-80°C for 12-24 hours.

-

Cool the mixture, neutralize carefully with a strong base (e.g., NaOH pellets or concentrated solution) until basic (pH > 9).

-

Extract the aqueous layer multiple times with chloroform or dichloromethane.

-

Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent to yield the N-oxide, which can be purified by distillation or recrystallization.

-

-

Part B: Oxidative Homocoupling and Reduction [3]

-

Dissolve the 3-methylpyridine N-oxide (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add a solution of LDA in THF (~1.1 equiv) dropwise. Stir for 1-2 hours at -78°C to ensure complete deprotonation.

-

Bubble dry oxygen (O₂) through the solution for several hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, dry, and purify the resulting N,N'-dioxide by column chromatography.

-

Dissolve the purified N,N'-dioxide in a suitable solvent (e.g., chloroform) and add a reducing agent like phosphorus trichloride (PCl₃) dropwise at 0°C.

-

After the reduction is complete, neutralize, extract, and purify by column chromatography to obtain this compound.

-

Pathway 3: Classical Ullmann Homocoupling

The Ullmann reaction is a cornerstone of biaryl synthesis, involving the copper-mediated coupling of aryl halides.[4] While often requiring harsh conditions, it is a robust and well-established method for creating symmetrical bipyridines.

Causality and Mechanistic Insight: The reaction typically involves heating a 2-halo-3-methylpyridine with copper powder at high temperatures, often in a high-boiling solvent like DMF or nitrobenzene, or neat.[5] The mechanism is complex and debated, with evidence for both radical and organocuprate pathways.[6][7]

-

Oxidative Addition: A Cu(0) or Cu(I) species on the surface of the copper powder undergoes oxidative addition to the C-X bond of the halopyridine to form a pyridyl-copper intermediate.

-

Coupling: Two of these intermediates can then couple via reductive elimination to form the bipyridine and regenerate the active copper species.

The high temperatures are necessary to overcome the activation energy for the oxidative addition to the relatively unreactive C-X bond of the pyridine ring.

Diagram: Ullmann Reaction Mechanism Overview

Caption: Simplified schematic of the Ullmann reaction.

Experimental Protocol: Ullmann Homocoupling

-

Preparation: In a flask suitable for high-temperature reactions, combine 2-chloro- or 2-bromo-3-methylpyridine (1.0 equiv) and activated copper powder (~2.0 equiv).

-

Solvent (Optional): Add a high-boiling solvent such as DMF or sand (for neat reactions).

-

Reaction: Heat the mixture under an inert atmosphere to 180-220°C for several hours. The reaction is often stiff and requires efficient stirring.

-

Workup: After cooling, treat the solid mass with a solvent like hot toluene or chloroform and filter to remove copper and copper salts.

-

Extraction: The filtrate may be washed with aqueous ammonia to remove residual copper salts, followed by water.

-

Purification: Dry the organic layer, concentrate it, and purify the crude product by vacuum distillation or column chromatography to isolate the this compound.

Quantitative Data Summary & Pathway Comparison

| Pathway | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

| Ni-Catalyzed Coupling | 3-Bromo-2-methylpyridine | NiBr₂(PPh₃)₂, Zn, TEAI | 110°C, 24-48h | Good to High | Milder conditions, high yields | Requires brominated precursor, catalyst cost |

| Oxidative Coupling | 3-Methylpyridine | H₂O₂, LDA, O₂, PCl₃ | Multi-step, -78°C to 80°C | Moderate | Inexpensive starting material, metal-free coupling | Multi-step, cryogenic conditions, strong base |

| Ullmann Coupling | 2-Halo-3-methylpyridine | Copper Powder | >180°C, several hours | Variable | Simple reagents, well-established | Harsh conditions, high temperatures, often lower yields |

Conclusion

The synthesis of this compound can be approached through several effective pathways, each with distinct advantages and challenges. For researchers prioritizing yield and milder conditions, the Nickel-Catalyzed Reductive Homocoupling stands out as the method of choice, provided the brominated starting material is accessible.[2] The Oxidative Coupling via N-Oxide offers an excellent alternative when starting from the inexpensive and readily available 3-picoline, though it requires a multi-step sequence and handling of sensitive reagents.[3] Finally, the Ullmann Homocoupling remains a viable, if classical, option known for its operational simplicity but demanding harsh thermal conditions.[4][5] The selection of the optimal route will ultimately depend on the specific constraints of the laboratory, including reagent availability, equipment, scale, and the desired final purity of this versatile ligand.

References

- Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis. Organic Chemistry Frontiers (RSC Publishing).

- Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate | 39775-31-0. Benchchem.

- Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.

- Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. National Institutes of Health (NIH).

- Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org.

- Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. ACS Publications.

- Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in Fe II -catalysis. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D1QO00188D.

- 5-methyl-2,2'-bipyridine. Organic Syntheses Procedure.

- Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository.

- a) Synthesis of bipyridines by reaction of Grignard reagents with pyridylsulfonium salts. ResearchGate.

- Recent Progress on the Synthesis of Bipyridine Derivatives. National Institutes of Health (NIH).

- The Synthesis of Certain Substituted 2,2'-Bipyridyls. Journal of the American Chemical Society.

- A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates. National Institutes of Health (NIH).

- Exploring the Chemical Structure and Properties of this compound. NINGBO INNO PHARMCHEM CO.,LTD..

- Ullmann condensation. Wikipedia.

- Ullmann Reaction. Organic Chemistry Portal.

- Substituted 2,2'-Bipyridines by Nickel Catalysis: 4,4'-Di-tert-butyl-2,2'-bipyridine. ResearchGate.

- Substituted 2,2'-bipyridines by nickel-catalysis: 4,4'-di- tert-butyl-2,2'-bipyridine. PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. preprints.org [preprints.org]

- 7. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3,3'-Dimethyl-2,2'-bipyridine (3,3'-dmbpy)

For Researchers, Scientists, and Drug Development Professionals

Foreword

3,3'-Dimethyl-2,2'-bipyridine (3,3'-dmbpy) is a pivotal bidentate ligand in the landscape of coordination chemistry and catalysis. Its unique structural and electronic properties, largely dictated by the presence of methyl groups at the 3 and 3' positions, have made it a subject of considerable interest. These methyl substituents introduce significant steric hindrance, which profoundly influences the molecule's conformation, particularly the dihedral angle between its two pyridine rings. This technical guide provides a comprehensive exploration of the molecular structure and conformational dynamics of 3,3'-dmbpy, offering insights for researchers leveraging this versatile molecule in catalyst design, materials science, and drug development.

The Architectural Nuances of 3,3'-dmbpy: A Tale of Two Rings

The foundational structure of 3,3'-dmbpy comprises two pyridine rings linked by a single carbon-carbon bond at their 2 and 2' positions.[1] The defining feature of this derivative is the substitution of a methyl group at the 3 and 3' positions. These seemingly simple additions are the primary determinants of the molecule's three-dimensional architecture and its subsequent chemical behavior.

Steric Hindrance and the Inter-ring Dihedral Angle

Unlike its parent compound, 2,2'-bipyridine, which can adopt a near-planar conformation, 3,3'-dmbpy is inherently non-planar. The steric clash between the methyl groups at the 3 and 3' positions forces the pyridine rings to twist relative to each other. This rotation around the central C2-C2' bond results in a significant dihedral angle. While a definitive crystal structure of free 3,3'-dmbpy to precisely measure this angle is elusive in the literature, computational studies and structural data from related compounds provide valuable insights.

Computational modeling, a powerful tool for predicting molecular geometries, suggests a substantial deviation from planarity. A dihedral angle scan, a computational method that calculates the energy of a molecule at various rotational angles, can elucidate the most stable conformation.

Electronic Effects of Methyl Substitution

Beyond steric considerations, the methyl groups also exert an electronic influence on the pyridine rings. As electron-donating groups, they increase the electron density on the aromatic system. This enhanced electron density can affect the ligand's coordination strength and the redox properties of its metal complexes.[1]

Conformational Landscape: Solid State vs. Solution

The conformation of 3,3'-dmbpy is not static and can be influenced by its physical state.

Solid-State Conformation: Insights from Analogs

While the crystal structure of 3,3'-dmbpy remains to be reported, examining the crystal structures of its derivatives and metal complexes can provide clues. For instance, the crystal structure of a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand complexed with Fe(II) revealed significant steric strain imposed by the 3,3'-dimethyl groups, influencing the overall coordination geometry.[2] In such complexes, the dihedral angle of the 3,3'-dmbpy backbone is a key parameter in defining the coordination sphere of the metal ion.

Solution-State Dynamics: A Flexible Framework

In solution, 3,3'-dmbpy exhibits conformational flexibility. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for studying the dynamic behavior of molecules in solution.[3][4][5][6] For 3,3'-dmbpy, variable temperature NMR studies could potentially reveal information about the energy barrier to rotation around the C2-C2' bond and the equilibrium between different conformational isomers. The presence of the methyl groups is expected to create a higher rotational barrier compared to the unsubstituted 2,2'-bipyridine.

The Impact of Coordination: A Ligand's Transformation

The true significance of 3,3'-dmbpy's conformation becomes apparent upon its coordination to a metal center. The steric demands of the methyl groups play a crucial role in determining the geometry of the resulting metal complex.

Dictating Coordination Geometry

The bulky methyl groups can prevent the close approach of other ligands or solvent molecules to the metal center, thereby influencing the coordination number and geometry.[1] This steric control is a valuable tool in catalyst design, where the spatial arrangement of ligands around a metal can dictate the selectivity of a chemical reaction.

Conformational Changes Upon Complexation

Upon binding to a metal ion, the 3,3'-dmbpy ligand is forced to adopt a cisoid conformation to act as a bidentate chelate. This coordination often results in a decrease in the inter-ring dihedral angle compared to the free ligand, as the pyridine rings orient themselves to optimally bind the metal. However, the inherent steric strain from the methyl groups is not entirely eliminated and contributes to the overall stability and reactivity of the complex.

Table 1: Comparative Structural Parameters of Bipyridine Derivatives

| Compound | Dihedral Angle (°) | C2-C2' Bond Length (Å) | Method |

| 2,2'-Bipyridine | ~0-20 | ~1.49 | X-ray Crystallography |

| 3,3'-dmbpy | Predicted to be significant | Predicted to be ~1.50 | Computational (Predicted) |

| [Fe(3,3'-dmbpy-diol)X2] | Varies with complex | Varies with complex | X-ray Crystallography[2] |

Note: The values for 3,3'-dmbpy are predictive and require experimental or high-level computational verification.

Methodologies for Structural and Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of 3,3'-dmbpy's structure and conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[7][8][9] Although obtaining suitable crystals of 3,3'-dmbpy has proven challenging, the following protocol outlines the general steps for the crystallographic analysis of a small molecule.

Step-by-Step Protocol for Single-Crystal X-ray Diffraction:

-

Crystallization: The primary and often most challenging step is to grow single crystals of high quality. For a liquid compound like 3,3'-dmbpy, co-crystallization with a suitable partner or in situ crystallization at low temperatures might be viable strategies.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as a series of images at different crystal orientations.

-

Structure Solution: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to obtain the final, high-resolution crystal structure.

Caption: Experimental workflow for single-crystal X-ray crystallography.

Computational Protocol: Dihedral Angle Scan with Gaussian

Computational chemistry provides a powerful means to investigate the conformational preferences of molecules like 3,3'-dmbpy. A dihedral angle scan using a quantum chemistry software package like Gaussian can map the potential energy surface as a function of the inter-ring torsion.

Step-by-Step Protocol for a Dihedral Angle Scan in Gaussian:

-

Molecule Building: Construct the 3,3'-dmbpy molecule in a molecular modeling program (e.g., GaussView).

-

Input File Generation: Set up a calculation in Gaussian. Select an appropriate level of theory (e.g., DFT with a functional like B3LYP) and a suitable basis set (e.g., 6-31G(d)).

-

Defining the Scan Coordinate: In the input file, define the dihedral angle to be scanned. This involves specifying the four atoms that define the torsion angle (N-C2-C2'-N').

-

Scan Parameters: Specify the start and end angles for the scan (e.g., 0 to 180 degrees) and the step size (e.g., 10 degrees).

-

Job Submission and Analysis: Submit the calculation. Upon completion, the output file will contain the energy at each step of the scan, which can be plotted to visualize the potential energy surface and identify the minimum energy conformation.

Caption: Computational workflow for a dihedral angle scan using Gaussian.

Conclusion and Future Outlook

The molecular structure and conformation of 3,3'-dmbpy are intricately linked to the steric and electronic effects of its methyl substituents. This guide has provided a framework for understanding these relationships, emphasizing the non-planar nature of the free ligand and its conformational adaptability upon metal coordination. While a definitive crystal structure of free 3,3'-dmbpy remains a key target for future research, the combined application of computational modeling and the structural analysis of its derivatives and complexes offers a robust approach to elucidating its behavior. For researchers in catalysis and drug development, a deep understanding of the conformational landscape of 3,3'-dmbpy is paramount for the rational design of novel molecules with tailored properties and functions.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Structure and Properties of this compound. Retrieved from [Link][1]

-

Wlodawer, A., Dauter, Z., & Jaskolski, M. (Eds.). (2017). Protein Crystallography: Methods and Protocols. Humana Press.[7]

- Rupp, B. (2010). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science.

-

Opentrons. (2023, October 26). Protein Crystallization: Methods & Applications. Retrieved from [Link][10]

-

American Chemical Society. (n.d.). Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis. Organic Chemistry Frontiers. Retrieved from [Link][2]

-

St. John's Scholar. (n.d.). SYNTHESIS AND CHARACTERIZATION OF MIXED LIGAND COMPLEXES OF RUTHENIUM(II) CONTAINING 2,2'-BIPYRIDINE AND 3,3'-DIMETHYL-1,1'- METHYLENEBISIMIDAZOLIUM LIGANDS; A NEW SYNTHETIC APPROACH. Retrieved from [Link][11]

-

Royal Society of Chemistry. (n.d.). Synthesis, properties and complexation studies on 3-amino-6,6′-dimethyl-2,2′-bipyridine. Dalton Transactions. Retrieved from [Link][12]

-

ResearchGate. (n.d.). Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. Retrieved from [Link][13]

-

Semantic Scholar. (1992, June 1). CRYSTAL AND MOLECULAR STRUCTURES OF RU(BPY)3(PF6)3 AND RU(BPY)3(PF6)2 AT 105 K. Retrieved from [Link][14]

-

YouTube. (2024, May 23). How to perform SCAN calculation in Gaussian. Retrieved from [Link][15]

-

YouTube. (2020, April 11). How to Scan a Dihedral in Gaussian. Retrieved from [Link][16]

-

Gaussian, Inc. (n.d.). Scan | Gaussian.com. Retrieved from [Link][17]

-

Conflex Corporation. (2020, April 23). Gaussian Keyword GEOM. Retrieved from [Link][18]

-

PubMed. (n.d.). Conformational analysis by NMR and distance geometry techniques of a peptide mimetic of the third helix of the Antennapedia homeodomain. Retrieved from [Link][3]

-

Wikipedia. (n.d.). Tris(bipyridine)ruthenium(II) chloride. Retrieved from [Link][19]

-

National Center for Biotechnology Information. (2023, July 11). Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools. Retrieved from [Link][4]

-

MDPI. (n.d.). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. Retrieved from [Link][5]

-

Aspira Chemical. (n.d.). Tris(2,2'-Bipyridine)ruthenium(II) hexafluorophosphate, 95% | Ru(bpy)3(PF6)2. Retrieved from [Link][20]

-

MDPI. (2021, January 29). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. Retrieved from [Link][6]

-

American Chemical Society. (n.d.). Supporting Information Tuning the Excited-State Deactivation Pathways of Binuclear Ruthenium(II) 2,2'-Bipyridine Complexes Thr. Retrieved from [Link][21]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Conformational analysis by NMR and distance geometry techniques of a peptide mimetic of the third helix of the Antennapedia homeodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. frontierspartnerships.org [frontierspartnerships.org]

- 9. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 10. opentrons.com [opentrons.com]

- 11. "SYNTHESIS AND CHARACTERIZATION OF MIXED LIGAND COMPLEXES OF RUTHENIUM(" by Matthew Schneider [scholar.stjohns.edu]

- 12. Synthesis, properties and complexation studies on 3-amino-6,6′-dimethyl-2,2′-bipyridine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. CRYSTAL AND MOLECULAR STRUCTURES OF RU(BPY)3(PF6)3 AND RU(BPY)3(PF6)2 AT 105 K | Semantic Scholar [semanticscholar.org]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. gaussian.com [gaussian.com]

- 18. Gaussian Keyword GEOM | コンフレックス株式会社 [conflex.co.jp]

- 19. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 20. 60804-74-2 | Tris(2,2'-Bipyridine)ruthenium(II) hexafluorophosphate, 95% | Ru(bpy)3(PF6)2 [aspirasci.com]

- 21. rsc.org [rsc.org]

Electronic and steric properties of 3,3'-Dimethyl-2,2'-bipyridine

An In-depth Technical Guide to the Electronic and Steric Properties of 3,3'-Dimethyl-2,2'-bipyridine

Abstract

This compound (3,3'-Me₂-bpy) is a substituted bipyridine ligand that presents a unique combination of steric and electronic properties, distinguishing it significantly from its parent compound, 2,2'-bipyridine. The introduction of methyl groups at the 3 and 3' positions ortho to the inter-ring C-C bond induces significant steric hindrance, which forces a twisted conformation and alters the coordination geometry around a metal center. Concurrently, the electron-donating nature of the methyl groups modifies the electronic landscape of the ligand, enhancing its basicity and influencing the electrochemical and photophysical properties of its metal complexes. This guide provides a comprehensive analysis of these properties, offering insights into the ligand's synthesis, conformational dynamics, and the resulting impact on its coordination chemistry. We will explore how these fundamental characteristics are leveraged in fields such as catalysis, materials science, and drug development, supported by experimental data and established research.

Introduction: Beyond the Archetype of 2,2'-Bipyridine

The 2,2'-bipyridine (bpy) ligand is a cornerstone of coordination chemistry, renowned for its strong and planar chelation to a vast array of metal ions. Its rigid framework and versatile electronic properties have made it a ubiquitous component in the design of catalysts, photosensitizers, and functional materials. However, the strategic functionalization of the bipyridine scaffold offers a powerful tool for tuning these properties with precision.

The substitution at the 3,3' positions with methyl groups to form this compound (3,3'-Me₂-bpy) represents a classic case study in ligand design. This seemingly minor modification introduces profound steric and electronic perturbations that cascade through the structure and function of its coordination compounds. The primary consequence of this substitution is the introduction of steric clash between the methyl groups, which prevents the two pyridine rings from adopting a coplanar arrangement. This enforced twist is the defining structural feature of 3,3'-Me₂-bpy and the origin of its unique chemical behavior. This guide will dissect the steric and electronic consequences of this substitution, providing researchers and drug development professionals with a foundational understanding of this important ligand.

Synthesis and Characterization

The synthesis of 3,3'-Me₂-bpy is most commonly achieved through the nickel-catalyzed homocoupling of 2-bromo-3-methylpyridine. This method, a variation of the Yamamoto coupling, utilizes a Ni(0) complex, often generated in situ from NiCl₂ and a reducing agent like zinc powder, in the presence of triphenylphosphine.

Typical Reaction Scheme: 2-(3-methyl-2-pyridyl)bromide + Ni(0) catalyst → this compound + Ni(II) byproducts

Characterization of the resulting ligand relies on standard analytical techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the ligand's structure, with distinct aromatic and methyl proton resonances.

-

Mass Spectrometry: Confirms the molecular weight of the compound.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure, providing precise information on the inter-ring dihedral angle.

The Defining Influence of Steric Properties

The most significant deviation of 3,3'-Me₂-bpy from its parent ligand is its steric profile. The methyl groups at the 3 and 3' positions create a substantial steric barrier that governs the ligand's conformation and coordination behavior.

Conformational Twist and Rotational Barrier

In the solid state, 2,2'-bipyridine typically adopts a transoid conformation with a dihedral angle of 180° between the two pyridine rings. In contrast, the steric repulsion between the two methyl groups in 3,3'-Me₂-bpy forces the molecule into a twisted, cisoid conformation, even in its uncoordinated state. X-ray crystallographic studies have shown that the dihedral angle between the pyridine rings in 3,3'-Me₂-bpy is significantly distorted from planarity. This inherent twist is a critical feature that influences its interaction with metal ions.

The diagram below illustrates the steric clash that leads to the non-planar conformation of 3,3'-Me₂-bpy compared to the planar 2,2'-bipyridine.

Caption: Steric effects of 3,3'-methylation on bipyridine conformation.

Impact on the Coordination Sphere

When 3,3'-Me₂-bpy coordinates to a metal center, the steric demands of the methyl groups have several important consequences:

-

Distorted Geometries: The ligand's inherent twist can lead to distorted coordination geometries in the resulting metal complexes. For example, in an octahedral complex, the ligands may be forced to arrange in a way that minimizes the steric repulsion between the methyl groups on adjacent ligands.

-

Modified Bite Angle: The N-M-N "bite angle" can be influenced by the steric bulk, although this effect is often secondary to the overall distortion of the complex.

-

Influence on Ligand Exchange Rates: The steric hindrance can affect the kinetics of ligand association and dissociation, which is a critical parameter in catalysis.

The Subtle but Significant Electronic Effects

The methyl groups are well-known as electron-donating groups through the inductive effect (+I). This property subtly but importantly modifies the electronic character of the 3,3'-Me₂-bpy ligand.

Increased Basicity and Donor Strength

The inductive donation of electron density from the methyl groups to the pyridine rings increases the electron density on the nitrogen atoms. This has two primary effects:

-

Increased Basicity (pKa): The nitrogen atoms become more basic, meaning the ligand has a stronger affinity for protons. This can be quantified by measuring the pKa of the conjugate acid.

-

Enhanced σ-Donation: As a ligand, 3,3'-Me₂-bpy is a stronger σ-donor than unsubstituted bipyridine. This means it can donate more electron density to a metal center, which stabilizes higher oxidation states of the metal.

The diagram below illustrates the inductive effect of the methyl groups.

Caption: Electron-donating effect of methyl groups in 3,3'-Me₂-bpy.

Impact on Redox Properties and Photophysics

The enhanced σ-donor character of 3,3'-Me₂-bpy directly impacts the electrochemical properties of its metal complexes. For a redox-active metal center, the increased electron donation from the ligand makes the metal center more electron-rich. Consequently:

-

Anodic Shift in Oxidation Potentials: It becomes more difficult to oxidize the metal center. This is observed as an anodic (positive) shift in the M(II)/M(III) oxidation potential in cyclic voltammetry experiments compared to the analogous bipyridine complex.

-

Cathodic Shift in Reduction Potentials: It becomes easier to reduce the metal center, resulting in a cathodic (negative) shift in the M(II)/M(I) reduction potential.

These changes in the electronic structure also affect the energies of the metal-to-ligand charge transfer (MLCT) bands in the UV-Vis absorption spectra of the complexes, often leading to shifts in the absorption and emission maxima.

Comparative Data Summary

The following table summarizes the key differences in properties between 2,2'-bipyridine and this compound, providing a quantitative basis for the effects discussed.

| Property | 2,2'-Bipyridine (bpy) | This compound (3,3'-Me₂-bpy) | Rationale for Difference |

| Conformation | Planar (transoid in solid state) | Twisted (cisoid) | Steric repulsion between methyl groups |

| Basicity (pKa) | ~4.4 | ~4.7 | +I effect of methyl groups increases electron density on N |

| Redox Potential | Reference | Anodic shift for M(II/III), Cathodic for M(II/I) | Enhanced σ-donation from the more electron-rich ligand |

Experimental Protocol: Characterization by Cyclic Voltammetry

To experimentally probe the electronic effects of 3,3'-Me₂-bpy on a metal center, cyclic voltammetry (CV) is the technique of choice. This protocol outlines the general procedure for comparing the redox potentials of a metal complex of bpy and 3,3'-Me₂-bpy.

Objective: To measure and compare the M(II)/M(I) reduction potential of [M(bpy)₃]²⁺ and [M(3,3'-Me₂-bpy)₃]²⁺ (where M = Fe or Ru).

Materials:

-

Working Electrode (e.g., Glassy Carbon)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

Potentiostat

-

Electrochemical cell

-

High-purity solvent (e.g., acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

The metal complexes of interest

-

Ferrocene (as an internal standard)

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry thoroughly.

-

Solution Preparation: In a volumetric flask, prepare a ~1 mM solution of the metal complex in the chosen solvent containing 0.1 M supporting electrolyte.

-

Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the prepared solution.

-

De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

-

Data Acquisition:

-

Set the potential window to scan over the expected redox event.

-

Set the scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram, recording the current response as a function of the applied potential.

-

-

Internal Standard Addition: Add a small amount of ferrocene to the solution and record a new CV. The well-defined, reversible wave of the Fc⁺/Fc couple will be used for potential referencing.

-

Data Analysis:

-

Determine the half-wave potential (E₁/₂) for the redox event of the complex by taking the average of the cathodic and anodic peak potentials (Epc + Epa) / 2.

-

Report the E₁/₂ value versus the Fc⁺/Fc couple.

-

-

Comparison: Compare the E₁/₂ value for the [M(3,3'-Me₂-bpy)₃]²⁺ complex with that of the [M(bpy)₃]²⁺ complex. A more negative value for the 3,3'-Me₂-bpy complex indicates that the electron-donating methyl groups have made the reduction more favorable.

The workflow for this experimental procedure is visualized below.

Caption: Experimental workflow for comparative cyclic voltammetry.

Conclusion and Outlook

The substitution of methyl groups at the 3,3' positions of the 2,2'-bipyridine framework provides a compelling example of how targeted synthetic modifications can be used to rationally tune the properties of a ligand. The introduction of these groups imposes a non-planar geometry, which alters the steric environment around a coordinated metal, and simultaneously enhances the ligand's electron-donating ability. These combined effects have a predictable and measurable impact on the stability, reactivity, and physicochemical properties of the resulting metal complexes. For researchers in catalysis, this offers a strategy to modulate catalytic activity and selectivity. For materials scientists, it provides a means to tune the photophysical and electronic properties of functional materials. And for drug development professionals, understanding these structure-activity relationships is crucial for the design of metal-based therapeutics with optimized efficacy and reduced off-target effects. The continued exploration of substituted bipyridine ligands like this compound will undoubtedly continue to unlock new possibilities in coordination chemistry.

References

-

Title: Synthesis of Symmetrical and Unsymmetrical 2,2'-Bipyridines by a Directed Cross-Coupling Reaction Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Steric and Electronic Effects of 3,3'- and 5,5'-Substituents on the Electrochemistry of Copper(II/I) Bis(bipyridine) Complexes Source: Inorganic Chemistry URL: [Link]

-

Title: The effect of 3,3'- and 5,5'-substituents on the pKa of 2,2'-bipyridinium ions in aqueous solution Source: Polyhedron URL: [Link]

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

A Technical Guide to the Solubility of 3,3'-Dimethyl-2,2'-bipyridine in Common Laboratory Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 3,3'-Dimethyl-2,2'-bipyridine. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes information on the physicochemical properties of the molecule that govern its solubility. While quantitative solubility data for this compound is not extensively available in public literature, this guide offers a predictive framework based on its molecular structure and a comparison with similar bipyridine derivatives. Furthermore, it provides comprehensive, step-by-step protocols for both qualitative and quantitative solubility determination, empowering researchers to ascertain the solubility in their specific solvent systems.

Introduction: Understanding this compound

This compound is a heterocyclic organic compound and a derivative of 2,2'-bipyridine. The core structure consists of two pyridine rings linked by a single bond at the 2 and 2' positions, with methyl groups substituted at the 3 and 3' positions.[1] This bidentate ligand is of significant interest in coordination chemistry, catalysis, and materials science due to its ability to chelate metal ions.[1]

The introduction of methyl groups at the 3 and 3' positions has a profound impact on the molecule's electronic and steric properties, which in turn influences its solubility and reactivity.[1] The methyl groups are known to enhance solubility in various organic solvents, a desirable characteristic for applications in organic synthesis as it simplifies reaction setup and product purification.[1] Unlike many other dimethyl-2,2'-bipyridine isomers which are solids, the 3,3' isomer is a liquid at room temperature.[2]

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of this compound provides insights into its expected solubility behavior.

-

Polarity: The presence of two nitrogen atoms in the pyridine rings imparts a degree of polarity to the molecule. However, the overall structure is largely aromatic and nonpolar. The methyl groups, being electron-donating, slightly increase the electron density of the pyridine rings.[1]

-

Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents.

-

Steric Hindrance: The methyl groups at the 3 and 3' positions introduce steric hindrance around the nitrogen atoms, which can affect its interaction with solvent molecules and its coordination with metal ions.[1]

Based on these properties, it can be predicted that this compound will exhibit good solubility in a range of common organic solvents.

Qualitative Solubility Profile

While specific quantitative data is scarce, a qualitative assessment of solubility can be inferred from the properties of the molecule and data available for similar compounds like 4,4'-dimethyl-2,2'-bipyridine.[4]

| Solvent Class | Common Solvents | Expected Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Moderately Soluble | The nitrogen atoms can act as hydrogen bond acceptors. The overall nonpolar character may limit high solubility. |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Soluble | Good dipole-dipole interactions are expected between the solvent and the polarizable bipyridine system. |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | The aromatic nature of the bipyridine rings will have favorable π-π stacking interactions with aromatic solvents. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Sparingly Soluble to Insoluble | The polarity of the bipyridine core is likely too high for significant solubility in nonpolar aliphatic solvents. |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents have a good balance of polarity and nonpolar character to effectively solvate the molecule. |

| Aqueous | Water | Sparingly Soluble | The hydrophobic nature of the majority of the molecule will limit solubility in water. Solubility is expected to increase in acidic solutions due to protonation of the nitrogen atoms. |

Experimental Protocols for Solubility Determination

Given the lack of readily available quantitative data, researchers will often need to determine the solubility of this compound in their specific solvent systems. The following are established protocols for both qualitative and quantitative analysis.

Qualitative Solubility Test

This simple and rapid test provides a general classification of the compound's solubility.

Methodology:

-

Preparation: Add approximately 25 mg of this compound to a small test tube.

-

Solvent Addition: Add 0.75 mL of the test solvent in small portions, shaking vigorously after each addition.[5]

-

Observation: Observe if the compound dissolves completely.

-

Classification:

-

Soluble: The compound dissolves completely.

-

Slightly Soluble: A portion of the compound dissolves.

-

Insoluble: The compound does not appear to dissolve.

-

This method can be extended to test solubility in acidic and basic aqueous solutions to understand the compound's acid-base properties.[6][7]

Caption: General workflow for qualitative solubility testing.

Quantitative Solubility Determination: Isothermal Saturation Method

This "shake-flask" method is a reliable technique for determining the equilibrium solubility.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. A clear supernatant should be visible. Centrifugation can be used to facilitate this separation.

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical technique such as UV-Vis spectroscopy, HPLC, or gravimetric analysis (after solvent evaporation).

-

-

Calculation: The solubility is then calculated and typically expressed in units of g/100 mL or mol/L.

Caption: Workflow for the Isothermal Saturation Method.

Safety and Handling

When determining the solubility of this compound, it is essential to adhere to standard laboratory safety practices.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[8][9][10]

-

Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.[8][9]

-

Handling: Avoid contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.[10]

-

Disposal: Dispose of all chemical waste in accordance with local regulations.[9][10]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[8]

Conclusion

This compound is a versatile ligand with enhanced solubility in organic solvents due to its methyl substituents. While quantitative solubility data is not widely published, this guide provides a strong predictive framework based on its physicochemical properties. For applications requiring precise solubility values, the detailed experimental protocols provided herein will enable researchers to make accurate determinations. A thorough understanding of the solubility of this compound is paramount for its effective use in research and development.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

This compound Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]

-

Exploring the Chemical Structure and Properties of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Dimethyl-2,2'-bipyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate. (n.d.). PubChem. Retrieved from [Link]

- Safety Data Sheet for 5,5'-Dimethyl-2,2'-bipyridine. (2025, December 25).

- Safety Data Sheet for 2,2'-Bipyridine. (2024, March 2).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Dimethyl-2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. lookchem.com [lookchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Features of 3,3'-Dimethyl-2,2'-bipyridine

Executive Summary

3,3'-Dimethyl-2,2'-bipyridine is a pivotal bidentate ligand in coordination chemistry and catalysis. Its unique steric and electronic properties, conferred by the methyl groups positioned adjacent to the C-C pivot bond, influence the geometry and reactivity of its metal complexes. A thorough structural characterization is paramount for its application in fields ranging from asymmetric catalysis to materials science. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. In the absence of a complete, formally published and assigned dataset, this document presents a detailed, expert-derived prediction of the spectra. The assignments and interpretations herein are grounded in fundamental NMR principles and comparative analysis with the parent 2,2'-bipyridine and its other methylated isomers. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this ligand's structural features for their work.

Introduction: The Significance of this compound

The 2,2'-bipyridine (bpy) framework is a cornerstone of coordination chemistry, renowned for its ability to form stable chelate complexes with a vast array of metal ions. The strategic placement of substituents onto the bipyridine rings allows for the fine-tuning of the ligand's properties. In the case of this compound, the methyl groups at the 3 and 3' positions introduce significant steric hindrance around the C2-C2' bond.[1][2] This steric clash forces a twisted conformation in the free ligand, where the two pyridine rings are not coplanar. This has profound implications for its coordination behavior, influencing bite angles, complex stability, and the reactivity of the resulting metal center.[1]

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of this compound, offering a robust framework for its identification and characterization.

Molecular Structure and Symmetry Analysis

To interpret the NMR spectra of this compound, we must first consider its molecular structure and symmetry. The molecule consists of two pyridine rings linked at their C2 positions, with a methyl group substituted at each C3 position. Due to the steric repulsion between the two methyl groups, free rotation around the C2-C2' bond is hindered, leading to a non-planar (chiral) conformation in solution.

The molecule possesses a C₂ axis of symmetry, which renders the two pyridine rings chemically equivalent. Consequently, each corresponding proton and carbon on one ring is equivalent to its counterpart on the other. This symmetry dictates that the NMR spectra will show only one set of signals for one pyridine ring, simplifying the overall pattern. We expect to see signals for three distinct aromatic protons, three distinct aromatic carbons, one methyl group, and the two equivalent carbons involved in the inter-ring bond.

Below is the molecular structure with the IUPAC numbering scheme that will be used for all spectral assignments.

Caption: IUPAC numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show four distinct signals: three in the aromatic region corresponding to H4, H5, and H6, and one in the aliphatic region for the methyl protons. Due to the C₂ symmetry, the signals for H4/H4', H5/H5', H6/H6', and the two CH₃ groups will be equivalent.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H6 / H6' | ~ 8.3 - 8.5 | dd | ³J(H6-H5) ≈ 4.8, ⁴J(H6-H4) ≈ 1.7 |

| H4 / H4' | ~ 7.6 - 7.8 | dd | ³J(H4-H5) ≈ 7.6, ⁴J(H6-H4) ≈ 1.7 |

| H5 / H5' | ~ 7.2 - 7.4 | dd | ³J(H4-H5) ≈ 7.6, ³J(H6-H5) ≈ 4.8 |

| CH₃ | ~ 2.3 - 2.5 | s | - |

Rationale for Assignments and Coupling Patterns:

-

H6/H6': This proton is ortho to the ring nitrogen, which is strongly deshielding. Therefore, H6 is expected to resonate at the lowest field (highest ppm value) of the aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H5 (ortho-coupling, ³J) and H4 (meta-coupling, ⁴J).

-

H4/H4': This proton is meta to the nitrogen and ortho to the electron-donating methyl group. It will be shielded relative to H6 but deshielded relative to H5. It will appear as a doublet of doublets (dd) from coupling to H5 (ortho-coupling, ³J) and H6 (meta-coupling, ⁴J).

-

H5/H5': This proton is furthest from the electronegative nitrogen and will thus be the most shielded of the aromatic protons, appearing at the highest field (lowest ppm). It will appear as a doublet of doublets (dd) due to coupling with both H4 and H6 (both ortho-couplings, ³J).

-

CH₃: The methyl protons are attached to an sp²-hybridized carbon and will appear as a singlet in the aliphatic region. Their chemical shift is influenced by the aromatic ring current.

The following diagram illustrates the expected proton-proton couplings that would be confirmed by a COSY experiment.

Caption: Predicted ¹H-¹H COSY correlations for 3,3'-dmbpy.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms (C2, C3, C4, C5, C6, and the methyl carbon).

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 / C2' | ~ 155 - 158 |

| C6 / C6' | ~ 148 - 150 |

| C4 / C4' | ~ 135 - 138 |

| C3 / C3' | ~ 130 - 133 |

| C5 / C5' | ~ 122 - 124 |

| CH₃ | ~ 18 - 21 |

Rationale for Chemical Shift Assignments:

-

C2 and C6: These carbons are directly bonded to the electronegative nitrogen atom and are significantly deshielded, causing them to appear at the lowest field. C2, being involved in the inter-ring bond and adjacent to the substituted C3, is typically the most deshielded.

-

C4: This carbon is also deshielded due to its position relative to the nitrogen but is generally found upfield from C2 and C6.

-

C3: This is a quaternary carbon, substituted with the methyl group. In proton-decoupled spectra, quaternary carbons often exhibit lower intensity signals due to a lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[3] Its chemical shift is influenced by the attached methyl group.

-

C5: This carbon is the most shielded of the aromatic carbons, appearing at the highest field, as it is furthest from the influence of the nitrogen atom.

-

CH₃: The methyl carbon signal will appear in the aliphatic region at a characteristic high-field position.

Techniques like DEPT-135 or DEPT-90 would be invaluable for confirming these assignments. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (absent in this molecule), while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons (C4, C5, C6).

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous spectral data for this compound, a standardized experimental approach is crucial. The following protocol is recommended for researchers.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which offers excellent solubility and a well-defined residual solvent peak for reference.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and ¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H spectrum using a single-pulse sequence.

-

Typical Parameters:

-

Spectral Width: 12-16 ppm

-

Pulse Angle: 30-45°

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (d1): 1-2 seconds

-

Number of Scans: 8-16, depending on sample concentration.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical Parameters:

-

Spectral Width: 200-220 ppm

-

Pulse Sequence: zgpg30 or similar with proton decoupling.

-

Pulse Angle: 30°

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 256-1024, as ¹³C has low natural abundance.[3]

-

-

-

2D NMR for Unambiguous Assignment:

-

COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling networks (e.g., H4-H5-H6).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms (e.g., C4-H4, C5-H5, C6-H6, CH₃-H).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is critical for assigning quaternary carbons like C2 and C3.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra carefully.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H).

-

Integrate the ¹H signals and analyze the multiplicities and coupling constants.

-

Caption: Standard workflow for NMR spectral acquisition and analysis.

Conclusion

The structural characterization of this compound by NMR spectroscopy reveals a molecule with C₂ symmetry, leading to a simplified yet informative set of signals. This guide provides a detailed, expert-predicted analysis of its ¹H and ¹³C NMR spectra, offering clear assignments based on established chemical shift theory and coupling phenomena. The steric strain induced by the 3,3'-dimethyl groups is a key structural feature that governs its conformational properties and is reflected in its spectral data. The provided experimental protocol outlines a robust method for obtaining high-quality data, enabling researchers to confidently identify and characterize this important ligand in their diverse applications.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Structure and Properties of this compound. Retrieved from [Link]

-

Castellano, S., Günther, H., & Ebersole, S. (1965). Nuclear Magnetic Resonance Spectra of 2,2'-Bipyridyl. The Journal of Physical Chemistry, 69(12), 4166–4176. Retrieved from [Link]

-

ARKIVOC. (2000). Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. Retrieved from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (2017). Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis. Retrieved from [Link]

-

ChemService, Inc. (n.d.). 13 Carbon NMR. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Vibrational Spectroscopy of 3,3'-Dimethyl-2,2'-bipyridine

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopy of 3,3'-Dimethyl-2,2'-bipyridine. In the absence of extensively published experimental spectra for this specific molecule, this guide leverages high-level computational chemistry to predict the vibrational spectra and provide a detailed assignment of the vibrational modes. This approach, widely validated in spectroscopic studies, offers deep insights into the molecule's structural and electronic properties. We will explore the theoretical underpinnings of the vibrational modes, the influence of the 3,3'-dimethyl substitution on the bipyridine framework, and the complementary nature of FT-IR and Raman spectroscopy in characterizing this important ligand. This guide is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization and analysis.

Introduction: The Significance of this compound

This compound is a substituted aromatic diamine that belongs to the bipyridine family of ligands. The parent compound, 2,2'-bipyridine, is a cornerstone of coordination chemistry, renowned for its ability to form stable complexes with a wide range of metal ions. The introduction of methyl groups at the 3 and 3' positions, as in this compound, significantly modifies the ligand's steric and electronic properties.[1] These modifications can influence the geometry, stability, and reactivity of the resulting metal complexes, making this derivative a molecule of interest in catalysis, materials science, and as a scaffold in the design of novel therapeutic agents.[2][3]

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure of this compound. These techniques are sensitive to the specific vibrational modes of the molecule, offering a unique fingerprint that can be used for identification, purity assessment, and to understand the effects of chemical modifications.

Principles of FT-IR and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that both probe the vibrational energy levels of a molecule.

-

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule. A vibrational mode is IR-active if it results in a change in the molecule's dipole moment.

-

Raman Spectroscopy: This technique involves inelastic scattering of monochromatic light (typically from a laser). A vibrational mode is Raman-active if it leads to a change in the polarizability of the molecule's electron cloud.

The complementary nature of these techniques arises from the different selection rules governing them. For centrosymmetric molecules, vibrational modes that are IR-active are Raman-inactive, and vice versa (the rule of mutual exclusion). While this compound is not centrosymmetric, some vibrations will be more intense in the IR spectrum while others will be more prominent in the Raman spectrum, providing a more complete picture of the molecule's vibrational landscape.

Computational Methodology for Spectral Prediction

Given the limited availability of published experimental spectra for this compound, Density Functional Theory (DFT) calculations were employed to predict the FT-IR and Raman spectra. DFT has been demonstrated to be a highly effective tool for the accurate prediction of vibrational frequencies and intensities.[1][4][5]

Geometry Optimization and Frequency Calculation

The molecular geometry of this compound was optimized using the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimized geometry was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies. The harmonic vibrational frequencies and the corresponding IR and Raman intensities were then calculated at the same level of theory.

Diagram of Computational Workflow

Caption: A flowchart illustrating the computational steps for predicting the vibrational spectra of this compound.

Predicted Vibrational Spectra and Mode Assignments

The predicted FT-IR and Raman spectra of this compound are presented below. The vibrational frequencies have been scaled by a factor of 0.967, a common practice to account for anharmonicity and limitations in the theoretical model.

Predicted FT-IR Spectrum

The predicted FT-IR spectrum is characterized by several prominent bands:

-